1-(Pyridin-3-yl)pentan-1-ol
Description
1-(Pyridin-3-yl)pentan-1-ol (CAS 18085-86-4) is a primary alcohol featuring a pyridine ring substituted at the 3-position with a pentanol chain. Its molecular formula is inferred as C₁₀H₁₅NO, with a molecular weight of 165.24 g/mol (based on its positional isomer, 1-(pyridin-3-yl)pentan-3-ol) .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-pyridin-3-ylpentan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8,10,12H,2-3,6H2,1H3 |
InChI Key |
QCFKWFTVGHMPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CN=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-(Pyridin-3-yl)pentan-3-ol
CAS 323202-04-6 (C₁₀H₁₅NO, MW 165.24 g/mol) differs from the target compound only in the position of the hydroxyl group (secondary alcohol at C3 vs. primary at C1). Key distinctions include:
- Hydrogen Bonding : The primary alcohol in 1-(pyridin-3-yl)pentan-1-ol enhances water solubility compared to the secondary alcohol isomer .
- Reactivity : The primary alcohol is more reactive in esterification and oxidation reactions, whereas the secondary alcohol may exhibit steric hindrance in certain syntheses .
- Applications : Both isomers are used as intermediates in drug development, but the primary alcohol’s higher polarity may favor its use in hydrophilic pharmaceutical scaffolds.
Aromatic Substitution: 1-(2-Chlorophenyl)pentan-1-ol
CAS 22869-36-9 (C₁₁H₁₅ClO, MW 198.69 g/mol) replaces the pyridine ring with a chlorinated phenyl group. Key differences:
Functional Group Variation: (E)-N-(3-Methylbutyl)-1-phenylmethanimine
This imine (C₁₂H₁₇N, MW 175.27 g/mol) shares a pyridine-like aromatic system but lacks the hydroxyl group. Notable contrasts:
- Volatility: The imine’s lack of hydrogen bonding results in higher volatility, making it suitable for fragrance applications (e.g., pear-like notes in floral volatiles) .
- Stability : Imines are prone to hydrolysis under acidic conditions, whereas the alcohol’s stability in aqueous environments broadens its utility in pharmaceuticals .
Physicochemical and Functional Properties
The table below summarizes critical data for comparison:
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